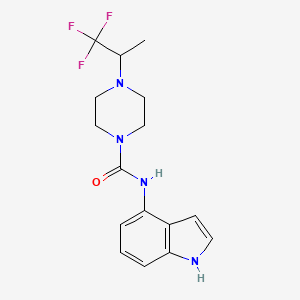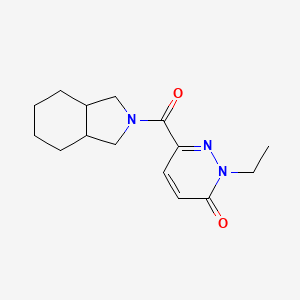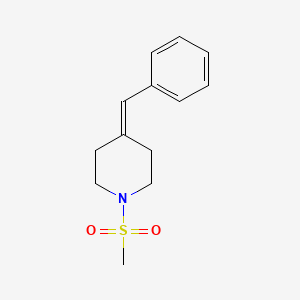
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide, commonly known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. TIPP has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
TIPP exerts its pharmacological effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation. TIPP has been shown to have a high affinity for the mu-opioid receptor, which means that it can bind to the receptor with high specificity. Binding of TIPP to the mu-opioid receptor leads to the activation of downstream signaling pathways, which ultimately results in the pharmacological effects of TIPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIPP are primarily mediated through its interaction with the mu-opioid receptor. TIPP has been shown to produce analgesic effects by reducing the perception of pain in animal models of neuropathic pain. TIPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, TIPP has been shown to have anti-tumor activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TIPP is its high specificity for the mu-opioid receptor, which means that it can produce pharmacological effects without affecting other receptors in the body. Additionally, TIPP has been shown to have low toxicity and can be administered in relatively high doses without causing adverse effects. However, one of the limitations of TIPP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TIPP has a relatively short half-life, which means that it may need to be administered frequently to maintain its pharmacological effects.
Orientations Futures
There are several future directions for the research and development of TIPP. One potential direction is the development of TIPP analogs that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of TIPP in animal models of various diseases, including cancer, neuropathic pain, and inflammation. Furthermore, studies are needed to determine the safety and efficacy of TIPP in human clinical trials. Overall, TIPP has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological effects and potential clinical applications.
Méthodes De Synthèse
The synthesis of TIPP involves the reaction of 1-(1H-indol-4-yl)piperazine with 1,1,1-trifluoro-2-iodopropane in the presence of a palladium catalyst. The resulting product is then treated with carboxylic acid to obtain TIPP. The synthesis of TIPP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
TIPP has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammation. Studies have shown that TIPP exhibits anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. TIPP has also been shown to have analgesic effects in animal models of neuropathic pain and anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-11(16(17,18)19)22-7-9-23(10-8-22)15(24)21-14-4-2-3-13-12(14)5-6-20-13/h2-6,11,20H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXMYXWXHOXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)